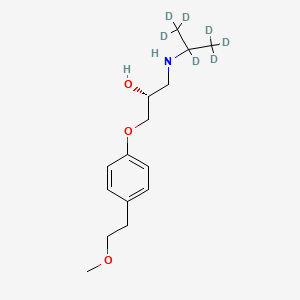
(R)-Metoprolol-d7
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-Metoprolol-d7 is a deuterated form of ®-Metoprolol, a selective beta-1 adrenergic receptor blocker. The deuterium atoms replace the hydrogen atoms in the molecule, which can enhance the metabolic stability and alter the pharmacokinetic properties of the compound. This compound is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of beta-blockers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Metoprolol-d7 involves the incorporation of deuterium atoms into the ®-Metoprolol molecule. One common method is the catalytic hydrogenation of the corresponding precursor in the presence of deuterium gas. The reaction conditions typically involve:
Catalyst: Palladium on carbon (Pd/C)
Solvent: Ethanol or methanol
Temperature: Room temperature to 50°C
Pressure: 1-5 atm of deuterium gas
Industrial Production Methods
Industrial production of ®-Metoprolol-d7 follows similar synthetic routes but on a larger scale. The process involves:
Large-scale hydrogenation reactors: To accommodate higher volumes of reactants and deuterium gas.
Purification steps: Including crystallization and chromatography to ensure high purity of the final product.
化学反应分析
Types of Reactions
®-Metoprolol-d7 undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Reduction of functional groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Halogenation using thionyl chloride (SOCl2) or bromine (Br2).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
科学研究应用
®-Metoprolol-d7 is widely used in scientific research for various applications:
Chemistry: Studying the reaction mechanisms and kinetics of beta-blockers.
Biology: Investigating the metabolic pathways and enzyme interactions.
Medicine: Understanding the pharmacokinetics and pharmacodynamics of beta-blockers in the human body.
Industry: Developing new formulations and delivery methods for beta-blockers.
作用机制
®-Metoprolol-d7 exerts its effects by selectively blocking beta-1 adrenergic receptors in the heart. This leads to:
Decreased heart rate: By inhibiting the action of adrenaline and noradrenaline.
Reduced cardiac output: By decreasing the force of contraction.
Lowered blood pressure: By reducing the workload on the heart.
The molecular targets involved include beta-1 adrenergic receptors, which are part of the G-protein coupled receptor family. The pathways involved include the inhibition of cyclic adenosine monophosphate (cAMP) production and subsequent downstream signaling.
相似化合物的比较
®-Metoprolol-d7 is unique due to the presence of deuterium atoms, which enhance its metabolic stability. Similar compounds include:
®-Metoprolol: The non-deuterated form with similar pharmacological effects but different metabolic properties.
Atenolol: Another selective beta-1 blocker with different pharmacokinetic properties.
Bisoprolol: A selective beta-1 blocker with a longer half-life.
The uniqueness of ®-Metoprolol-d7 lies in its enhanced stability and altered pharmacokinetics, making it a valuable tool in research.
属性
分子式 |
C15H25NO3 |
|---|---|
分子量 |
274.41 g/mol |
IUPAC 名称 |
(2R)-1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol |
InChI |
InChI=1S/C15H25NO3/c1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3/h4-7,12,14,16-17H,8-11H2,1-3H3/t14-/m1/s1/i1D3,2D3,12D |
InChI 键 |
IUBSYMUCCVWXPE-ZOUKVZROSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NC[C@H](COC1=CC=C(C=C1)CCOC)O |
规范 SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCOC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-amino-N-[(1S)-1-(4-chlorophenyl)-3-[4-[3-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoyl]piperazin-1-yl]propyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B12418270.png)
![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B12418271.png)
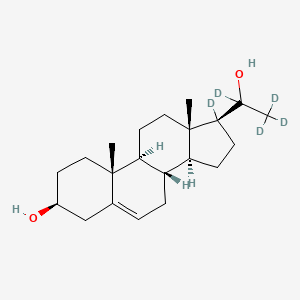
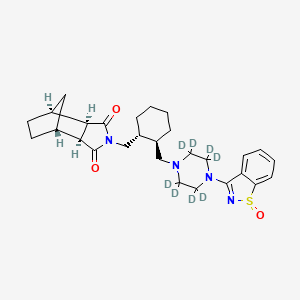
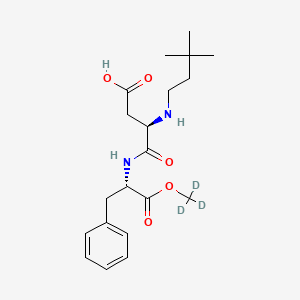
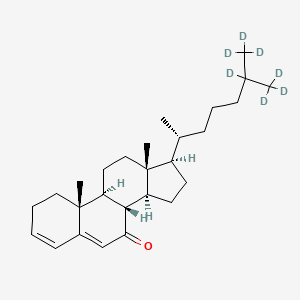
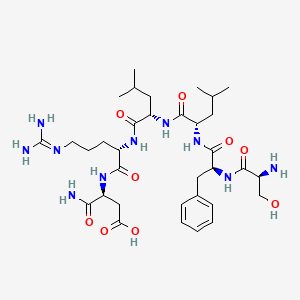
![sodium;4-[2-(4-iodophenyl)-3-(4-nitrophenyl)tetrazol-3-ium-5-yl]benzene-1,3-disulfonate](/img/structure/B12418315.png)
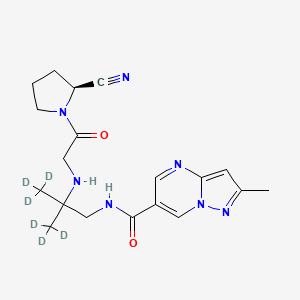
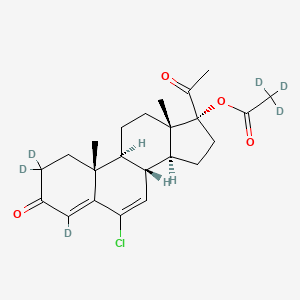
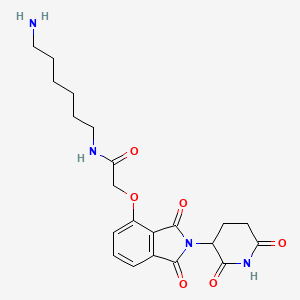
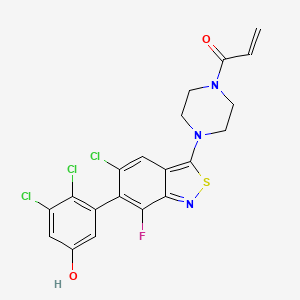
![methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S,17S)-15,16-dihydroxy-3-[(E)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9,13-dimethyl-4,11-dioxo-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B12418336.png)
![(1S,2S,6R,7R,8S)-7-(1,3-benzodioxol-5-yl)-2,3-dimethoxy-8-methyl-6-prop-2-enyltricyclo[4.2.0.02,8]oct-3-en-5-one](/img/structure/B12418344.png)
